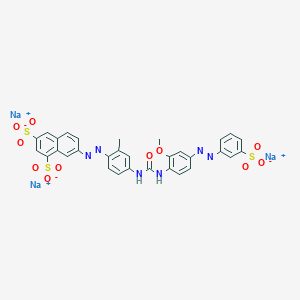

1,3-Naphthalenedisulfonic acid, 7-((4-((((2-methoxy-4-((3-sulfophenyl)azo)phenyl)amino)carbonyl)amino)-2-methylphenyl)azo)-, trisodium salt

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

1,3-Naphthalenedisulfonic acid, 7-((4-((((2-methoxy-4-((3-sulfophenyl)azo)phenyl)amino)carbonyl)amino)-2-methylphenyl)azo)-, trisodium salt is a useful research compound. Its molecular formula is C31H23N6Na3O11S3 and its molecular weight is 820.7 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Biologische Aktivität

1,3-Naphthalenedisulfonic acid, 7-((4-((((2-methoxy-4-((3-sulfophenyl)azo)phenyl)amino)carbonyl)amino)-2-methylphenyl)azo)-, trisodium salt (commonly referred to as the compound ) is a complex azo dye with significant applications in biochemical research due to its fluorescent properties. This compound is characterized by its ability to interact with various biomolecules, making it a valuable tool in analytical chemistry and biological studies.

Chemical Structure and Properties

The compound's structure includes:

- Naphthalene ring : Provides hydrophobic interactions.

- Azo groups : Contribute to its vibrant color and photophysical properties.

- Sulfonic acid groups : Enhance solubility in aqueous environments.

Molecular Formula : C₁₄H₁₅N₄O₆S₂Na₃

Molecular Weight : Approximately 468.43 g/mol

Solubility : Highly soluble in water, facilitating its use in biological assays.

Biological Activity

The biological activities of this compound can be categorized into several key areas:

1. Fluorescent Labeling

The compound is widely used for labeling carbohydrates and proteins due to its fluorescent properties. It exhibits excitation and emission maxima at approximately 310 nm and 450 nm respectively, making it suitable for various fluorescence-based assays .

2. Cellular Interaction Studies

Research has demonstrated that this compound can penetrate cellular membranes and bind to specific biomolecules, providing insights into cellular processes. It has been utilized in studies examining:

- Cell viability : Assessed through cytotoxicity assays in various cell lines.

- Protein interactions : Used as a probe to study protein conformational changes upon ligand binding.

3. Antioxidant Properties

Preliminary studies suggest that the compound may exhibit antioxidant activity, which could be beneficial in mitigating oxidative stress-related cellular damage. This aspect is particularly relevant in the context of neurodegenerative diseases where oxidative stress plays a critical role .

Comparative Analysis with Related Compounds

To understand the unique biological activity of this compound, a comparative analysis with related naphthalenedisulfonic acid derivatives is essential:

| Compound Name | Molecular Formula | Key Features | Biological Activity |

|---|---|---|---|

| 7-Amino-1,3-naphthalenedisulfonic acid monosodium salt | C₁₁H₉N₃O₆S₂Na | Enhanced solubility | Fluorescent labeling |

| 2-Aminonaphthalene-6,8-disulfonic acid | C₉H₈N₂O₆S₂ | Similar structure | Limited biological applications |

| Naphthalenesulfonic acid derivatives | Varies | Broad range of applications | Varies based on structure |

Case Studies

Several case studies have highlighted the utility of this compound in biological research:

- Carbohydrate Labeling : A study demonstrated the effectiveness of the compound in labeling glycoproteins for subsequent analysis via fluorescence microscopy. The results indicated a high specificity for carbohydrate moieties, facilitating detailed structural studies.

- Cytotoxicity Assessment : In vitro assays using human cell lines showed that while the compound exhibited low toxicity at concentrations used for labeling, higher concentrations led to significant cell death, underscoring the importance of dosage optimization in experimental designs .

- Oxidative Stress Mitigation : Research investigating the antioxidant potential revealed that treatment with this compound reduced markers of oxidative stress in neuronal cells exposed to harmful agents, suggesting potential therapeutic applications in neuroprotection .

Eigenschaften

CAS-Nummer |

12217-75-3 |

|---|---|

Molekularformel |

C31H23N6Na3O11S3 |

Molekulargewicht |

820.7 g/mol |

IUPAC-Name |

trisodium;7-[[4-[[2-methoxy-4-[(3-sulfonatophenyl)diazenyl]phenyl]carbamoylamino]-2-methylphenyl]diazenyl]naphthalene-1,3-disulfonate |

InChI |

InChI=1S/C31H26N6O11S3.3Na/c1-18-12-20(8-10-27(18)37-36-22-7-6-19-13-25(50(42,43)44)17-30(26(19)15-22)51(45,46)47)32-31(38)33-28-11-9-23(16-29(28)48-2)35-34-21-4-3-5-24(14-21)49(39,40)41;;;/h3-17H,1-2H3,(H2,32,33,38)(H,39,40,41)(H,42,43,44)(H,45,46,47);;;/q;3*+1/p-3 |

InChI-Schlüssel |

FWLOBTCGBAFLDZ-UHFFFAOYSA-K |

SMILES |

CC1=C(C=CC(=C1)NC(=O)NC2=C(C=C(C=C2)N=NC3=CC(=CC=C3)S(=O)(=O)[O-])OC)N=NC4=CC5=C(C=C(C=C5C=C4)S(=O)(=O)[O-])S(=O)(=O)[O-].[Na+].[Na+].[Na+] |

Kanonische SMILES |

CC1=C(C=CC(=C1)NC(=O)NC2=C(C=C(C=C2)N=NC3=CC(=CC=C3)S(=O)(=O)[O-])OC)N=NC4=CC5=C(C=C(C=C5C=C4)S(=O)(=O)[O-])S(=O)(=O)[O-].[Na+].[Na+].[Na+] |

Key on ui other cas no. |

67969-87-3 |

Physikalische Beschreibung |

DryPowde |

Herkunft des Produkts |

United States |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.